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Introduction
Mesosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea

class. It is primarily used to control grass and broadleaf weeds in wheat crops. Its herbicidal

activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial

for the biosynthesis of branched-chain amino acids in plants.[1] While designed to target plant-

specific pathways, a thorough understanding of its toxicological profile in mammals is essential

for assessing human health risks and for regulatory purposes. This guide provides a

comprehensive overview of the toxicological data on Mesosulfuron-methyl in mammalian

systems, with a focus on quantitative data, experimental methodologies, and potential

molecular mechanisms.

Toxicokinetics and Metabolism
Following oral administration in rats, Mesosulfuron-methyl is poorly to moderately absorbed

from the gastrointestinal tract and is rapidly and extensively excreted, primarily in the feces.[2]

The excretion is largely complete within 24-48 hours.[2] Metabolism of Mesosulfuron-methyl
in rats is limited. The main metabolic pathway involves the cleavage of the sulfonylurea bridge.

[2]
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Figure 1: Simplified metabolic pathway of Mesosulfuron-methyl in mammals.

Acute Toxicity
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Mesosulfuron-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes in

mammalian studies.

Study Species Route Endpoint
Value

(mg/kg bw)
Reference

Acute Oral

Toxicity
Rat Oral LD50 > 2000

Acute Dermal

Toxicity
Rat Dermal LD50 > 4000

Acute

Inhalation

Toxicity

Rat Inhalation LC50 > 5.0 (mg/L) [3]

Experimental Protocol: Acute Oral Toxicity (Limit Test)
A representative experimental design for an acute oral limit test is as follows:
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Figure 2: Experimental workflow for an acute oral toxicity limit test.

Test System: Young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they

are often more sensitive.

Housing: Animals are housed in controlled conditions with standard diet and water ad libitum,

except for an overnight fasting period before dosing.[1]
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Dose Administration: A single limit dose (e.g., 2000 mg/kg body weight) of Mesosulfuron-
methyl, suspended in a suitable vehicle, is administered by oral gavage.

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for a period of 14 days post-dosing.[4]

Pathology: At the end of the observation period, all animals are subjected to a gross

necropsy.[4]

Subchronic and Chronic Toxicity
Repeated-dose studies in various mammalian species have demonstrated a low order of

toxicity for Mesosulfuron-methyl.

Study Species Duration

NOAEL

(mg/kg

bw/day)

LOAEL

(mg/kg

bw/day)

Key

Findings

at LOAEL

Reference

90-Day

Oral
Rat 90 days 1000 > 1000

No adverse

effects

observed

[5]

90-Day

Oral
Dog 90 days 648 > 648

No adverse

effects

observed

[6]

1-Year Oral Dog 1 year 155 574

Increased

mucus

secretion in

the

stomach

2-Year

Chronic/Ca

rcinogenicit

y

Rat 2 years 952 > 952

No

treatment-

related

effects

[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://www.tera.org/ART/Perchlorate/2nd%20study%20protocol.pdf
https://www.tera.org/ART/Perchlorate/2nd%20study%20protocol.pdf
https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7514737/
https://www.frontiersin.org/journals/toxicology/articles/10.3389/ftox.2022.864753/full
https://pubmed.ncbi.nlm.nih.gov/7514737/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: 90-Day Oral Toxicity Study in
Dogs
The following provides a detailed methodology for a typical 90-day oral toxicity study in dogs:

Test System: Beagle dogs, typically four males and four females per dose group.

Dose Administration: Mesosulfuron-methyl is administered daily in the diet or via capsules

for 90 consecutive days.

Dose Groups: A control group and at least three dose levels are used.

Observations and Examinations:

Clinical Observations: Daily checks for signs of toxicity.

Body Weight and Food Consumption: Recorded weekly.

Ophthalmology: Examinations performed pre-test and at termination.

Hematology and Clinical Chemistry: Blood samples collected at pre-test, and at specified

intervals during the study (e.g., 45 and 90 days). Parameters include red and white blood

cell counts, hemoglobin, hematocrit, platelet count, and various serum chemistry analytes

(e.g., liver enzymes, kidney function markers).

Urinalysis: Conducted at similar intervals to blood collection.

Pathology: At the end of the study, all animals undergo a full necropsy, and a

comprehensive set of organs and tissues are collected, weighed, and examined

microscopically.

Carcinogenicity
Long-term carcinogenicity studies in rats and mice have not shown any evidence of a

carcinogenic potential for Mesosulfuron-methyl.
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Study Species Duration
Dose Levels

(ppm)
Result Reference

Carcinogenici

ty
Rat 2 years

0, 160, 1600,

16000

No evidence

of

carcinogenicit

y

[5]

Carcinogenici

ty
Mouse 18 months

0, 100, 1000,

8000

No evidence

of

carcinogenicit

y

[5]

Genotoxicity
A battery of in vitro and in vivo genotoxicity studies has been conducted on Mesosulfuron-
methyl, all of which have yielded negative results.

Assay Test System
Metabolic

Activation
Result Reference

Bacterial

Reverse

Mutation (Ames

Test)

S. typhimurium &

E. coli

With and without

S9
Negative

In Vitro

Chromosome

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and without

S9
Negative [7]

In Vitro

Mammalian Cell

Gene Mutation

Mouse

Lymphoma

L5178Y cells

With and without

S9
Negative [5]

In Vivo

Micronucleus

Test

Mouse N/A Negative [5]
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Experimental Protocol: In Vitro Chromosome Aberration
Assay
The general procedure for an in vitro chromosome aberration assay is as follows:

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[7]

Treatment: Cells are exposed to at least three concentrations of Mesosulfuron-methyl for a

short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system

(S9 mix), and for a longer duration (e.g., 24 hours) without S9 mix.[7]

Harvest and Analysis: Following treatment, cells are treated with a mitotic inhibitor (e.g.,

colcemid), harvested, and metaphase chromosomes are prepared and stained. At least 200

metaphases per concentration are analyzed microscopically for structural and numerical

chromosome aberrations.[7]

Controls: Both negative (vehicle) and positive controls are included to ensure the validity of

the test system.[7]

Reproductive and Developmental Toxicity
Mesosulfuron-methyl has not been shown to cause reproductive or developmental toxicity in

studies conducted in rats and rabbits.

Study Species
NOAEL (mg/kg

bw/day)
Key Findings Reference

Two-Generation

Reproduction
Rat

1000 (Parental,

Reproductive,

and Offspring)

No adverse

effects on any

parameter

[5]

Developmental

Toxicity
Rat

1000 (Maternal

and

Developmental)

No treatment-

related effects
[5]

Developmental

Toxicity
Rabbit

1000 (Maternal

and

Developmental)

No treatment-

related effects
[5]
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Experimental Protocol: Two-Generation Reproductive
Toxicity Study in Rats
A two-generation study is designed to assess the effects of a substance on all phases of the

reproductive cycle.
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Figure 3: Workflow of a two-generation reproductive toxicity study.
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Test System: Male and female rats (F0 generation) are administered Mesosulfuron-methyl
in the diet before mating, during mating, gestation, and lactation.

F1 Generation: The offspring (F1 generation) are exposed to the test substance from

conception through lactation. Selected F1 animals are then mated to produce the F2

generation, with continuous exposure to the test substance.

Endpoints: A wide range of endpoints are evaluated in both the parental and offspring

generations, including:

Parental: Clinical signs, body weight, food consumption, mating and fertility indices,

gestation length, and comprehensive pathology.

Offspring: Viability, litter size, sex ratio, clinical signs, body weight, and developmental

landmarks.

Neurotoxicity
Specific neurotoxicity studies have not been deemed necessary for Mesosulfuron-methyl due

to the absence of any neurotoxic signs in the standard toxicity studies conducted at high dose

levels.

Signaling Pathways in Mammalian Toxicity
The primary mechanism of action for Mesosulfuron-methyl is the inhibition of acetolactate

synthase (ALS) in plants, a pathway that is absent in mammals.[8] The low toxicity of

Mesosulfuron-methyl in mammals is attributed to this target specificity.

While direct evidence for specific signaling pathway perturbations in mammals leading to

toxicity is limited, some studies on methylsulfonylmethane (MSM), a different sulfur-containing

compound, have shown inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway,

which is a key regulator of inflammation.[1] It is hypothetically possible that at very high, non-

physiologically relevant doses, Mesosulfuron-methyl or its metabolites could interfere with

cellular signaling, potentially through the generation of oxidative stress. Oxidative stress is

known to activate various stress-response pathways, including the Mitogen-Activated Protein

Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in

regulating cell survival, proliferation, and apoptosis. However, it is crucial to emphasize that
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there is currently no direct experimental evidence to support the involvement of these pathways

in the observed low-level toxicity of Mesosulfuron-methyl in mammals.
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Click to download full resolution via product page

Figure 4: Hypothetical signaling pathways potentially affected by high doses of Mesosulfuron-
methyl in mammals.

Conclusion
Based on an extensive toxicological database, Mesosulfuron-methyl demonstrates a low

toxicity profile in mammals. It is not acutely toxic, shows no evidence of carcinogenicity or

genotoxicity, and does not cause reproductive or developmental effects at doses up to the limit

dose. The primary mechanism of action is specific to plants, which accounts for its low
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mammalian toxicity. The observed effects in high-dose chronic studies are minimal and not

considered to be of significant toxicological concern for human health under normal exposure

scenarios. Further research into the potential for high-dose exposure to induce oxidative stress

and affect cellular signaling pathways could provide a more complete understanding of its

toxicological profile at a molecular level.

Acceptable Daily Intake (ADI)
The Acceptable Daily Intake (ADI) for Mesosulfuron-methyl has been established by

regulatory agencies based on the No Observed Adverse Effect Level (NOAEL) from the most

sensitive species in long-term studies, with the application of appropriate safety factors. The

ADI for Mesosulfuron-methyl is 1.0 mg/kg bw/day.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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